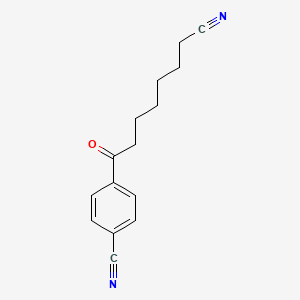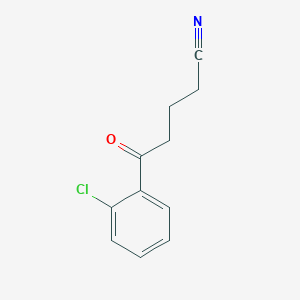
3',4'-Dichloro-2,2-dimethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3’,4’-Dichloro-2,2-dimethylpropiophenone involves several steps. The organic layer is washed with saturated aqueous NH4CI (50 mL), dried over Na2SO4, and concentrated to give the intermediate benzyl alcohol . To a mixture of this material and DCM (28 mL) is added silica gel (2.2 g) followed by pyridinium chlorochromate (1.5 g, 7.2 mmol) .Molecular Structure Analysis
The molecular formula of 3’,4’-Dichloro-2,2-dimethylpropiophenone is C11H12Cl2O . The InChI Code is 1S/C11H12Cl2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
The physical form of 3’,4’-Dichloro-2,2-dimethylpropiophenone is a light yellow liquid . Its molecular weight is 231.12 .Aplicaciones Científicas De Investigación
Chemical Interactions and Complex Formation
- The study of hydrogen-bonded adducts involving compounds like 2,6-dichloro-4-nitrophenol provides insights into the intermolecular interactions and the geometry of molecules, which is crucial in understanding the behavior of chemical compounds including 3',4'-Dichloro-2,2-dimethylpropiophenone (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).
Analytical Chemistry and Environmental Studies
- Phenolic compounds like 3',4'-Dichloro-2,2-dimethylpropiophenone are often analyzed in environmental studies. For instance, the determination of priority phenolic compounds in water and industrial effluents involves techniques like liquid chromatography, which are essential for monitoring environmental pollution (Castillo, Puig, & Barceló, 1997).
Biodegradation and Toxicology
- The biodegradation and toxicity of substituted phenols, including compounds similar to 3',4'-Dichloro-2,2-dimethylpropiophenone, are studied to understand their impact on the environment and wastewater treatment. Such studies are crucial for developing effective methods for the removal of hazardous compounds from the environment (O'Connor & Young, 1989).
Organic Synthesis and Catalysis
- In organic synthesis, reactions of compounds structurally related to 3',4'-Dichloro-2,2-dimethylpropiophenone are explored for creating novel molecules. These reactions are fundamental for developing new pharmaceuticals, materials, and chemicals (Ruggeri et al., 2008).
Polymer Science and Material Chemistry
- Studies involving the synthesis of polymers and other materials often employ phenolic compounds like 3',4'-Dichloro-2,2-dimethylpropiophenone as key intermediates or reactants. Understanding the reactivity and properties of such compounds is essential for advancing material science (Kloppenburg, Jones, & Bunz, 1999).
Advanced Research in Chemistry
- Research in chemistry, such as studies involving tungsten(VI) complexes, utilizes compounds similar to 3',4'-Dichloro-2,2-dimethylpropiophenone. These studies contribute to a deeper understanding of chemical reactions and properties, which is vital for the advancement of various scientific fields (Lehtonen & Sillanpää, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSZTHANSPDQNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629214 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dichloro-2,2-dimethylpropiophenone | |
CAS RN |
854891-91-1 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














